

Application Notes: Spectrophotometric Determination of Phosphates Using Phosphomolybdic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phosphomolybdic acid solution	
Cat. No.:	B1143586	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of phosphate is a widely utilized analytical method critical in various scientific disciplines, including environmental monitoring, agricultural science, and biomedical research. This method is predicated on the reaction of orthophosphate ions with a molybdate reagent in an acidic medium to form a phosphomolybdic acid complex. Subsequent reduction of this complex produces a intensely colored molybdenum blue species, the absorbance of which is directly proportional to the phosphate concentration. This document provides detailed protocols and quantitative data for the application of phosphomolybdic acid in phosphate determination.

Principle of the Assay

In an acidic solution, orthophosphate ions react with ammonium molybdate to form the heteropoly acid, phosphomolybdic acid.[1][2] This complex is then reduced by an appropriate agent, such as ascorbic acid, to produce a stable, intensely colored molybdenum blue complex.[1][2] The addition of antimony potassium tartrate can accelerate the reduction process.[1][3][4] The intensity of the resulting blue color is measured using a spectrophotometer at a specific wavelength, and the phosphate concentration is determined by comparison with a standard curve.



Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of phosphate using the phosphomolybdic acid method with various reducing agents.

Parameter	Value	Reducing Agent	References
Wavelength of Maximum Absorbance (λmax)	880 or 660 nm	Ascorbic Acid	[3]
820-840 nm	Hydrazine Hydrate	[5]	
840 nm	Thiourea	[6]	_
830 nm	Hydrazinium Sulphate	[7]	_
890 nm	Ascorbic Acid	[8]	
Linearity Range	0.01 to 1.0 mg/L	Ascorbic Acid	[4]
0.5 to 10.0 μg/mL	Thiourea	[6]	
0.5 to 5 μg/mL	Hydrazinium Sulphate	[7]	-
0.1 to 1 mg P/L	Ascorbic Acid	[8]	-
0.08 to 1.16 μg/mL	Molybdenum(V) & (VI) mixture	[9]	
Molar Absorptivity	$2.9 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	Hydrazinium Sulphate	[7]
1.712 mol ⁻¹ cm ⁻¹	Thiourea	[6]	
2.4 x 10 ⁴ l mol ⁻¹ cm ⁻¹	Molybdenum(V) & (VI) mixture	[9]	
Correlation Coefficient (R²)	0.99	Hydrazinium Sulphate	[7]
0.9769	Thiourea	[6]	_
0.9988	Ascorbic Acid	[8]	



Potential Interferences

Several substances can interfere with the accuracy of the phosphomolybdic acid method:

- Silica: Can form a pale-blue complex, but its interference is generally negligible.[3][10]
 However, interference can occur when samples are heated, and the sulfuric acid concentration is low.[10]
- Arsenate (AsO₄³⁻): Produces a similar color to the phosphate complex and can cause positive interference.[3][4] Arsenic concentrations up to 100 μg/L are reported not to interfere.[3][4]
- Barium, Lead, and Silver: May interfere by forming a phosphate precipitate, though this effect is often negligible in natural waters.[3][4]
- Nitrite: Can interfere but can be oxidized to nitrate with hydrogen peroxide before analysis.
- Residual Chlorine: Should be removed by boiling the sample.[3]

Experimental Protocols Protocol 1: Ascorbic Acid Reduction Method

This protocol is a widely used and robust method for the determination of orthophosphate.

- 1. Reagent Preparation:
- Ammonium Molybdate Solution (35.6 g/L): Dissolve 40 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of demineralized water and dilute to 1 L.[3]
- Ascorbic Acid Solution (18 g/L): Dissolve 18 g of ascorbic acid in 800 mL of demineralized water and dilute to 1 L. Store in a dark, refrigerated bottle. The solution is stable for one week.[3]
- Antimony Potassium Tartrate Solution (3 g/L): Dissolve 3.0 g of antimony potassium tartrate (K(SbO)C₄H₄O_{6·1/2}H₂O) in 800 mL of demineralized water and dilute to 1 L.[3]

Methodological & Application





- Sulfuric Acid (2.45 M): Cautiously add 136 mL of concentrated sulfuric acid (sp gr 1.84) to 800 mL of demineralized water with constant stirring and cooling. Dilute to 1 L.[3]
- Mixed Reagent: Mix 50 mL of 2.45 M sulfuric acid, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh daily. If the solution turns blue, it is contaminated and should be discarded.[8]
- Phosphate Standard Stock Solution (100 ppm P): Dissolve 0.4394 g of potassium dihydrogen phosphate (KH₂PO₄), dried overnight over concentrated H₂SO₄, in demineralized water and dilute to 1000 mL.[1][3]
- Phosphate Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).[4]

2. Sample Preparation:

- For total phosphorus determination, all forms of phosphorus must be converted to orthophosphate via an acid-persulfate digestion.[3]
- Filter water samples through a 0.45 μm membrane filter to determine dissolved orthophosphate.
- If the sample is colored or turbid, a sample blank should be prepared by adding all reagents except the mixed reagent.

3. Procedure:

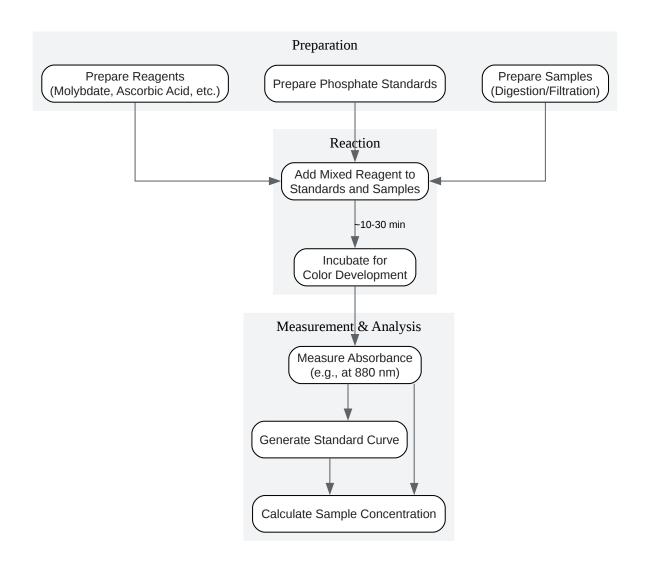
- Pipette 50 mL of the sample or standard solution into a clean flask.[8]
- Add one drop of phenolphthalein indicator. If a pink color develops, add 2.45 M sulfuric acid dropwise until the color disappears.[8]
- Add 8 mL of the mixed reagent and mix thoroughly.[8]
- Allow the color to develop for at least 10 minutes but no longer than 30 minutes at room temperature.[8]



- Measure the absorbance of the solution at 880 nm or 660 nm using a spectrophotometer.[3]
- Use a reagent blank (50 mL of deionized water with the reagents) to zero the spectrophotometer.
- 4. Calibration and Calculation:
- Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
- Determine the concentration of phosphate in the sample by comparing its absorbance to the calibration curve.

Visualizations

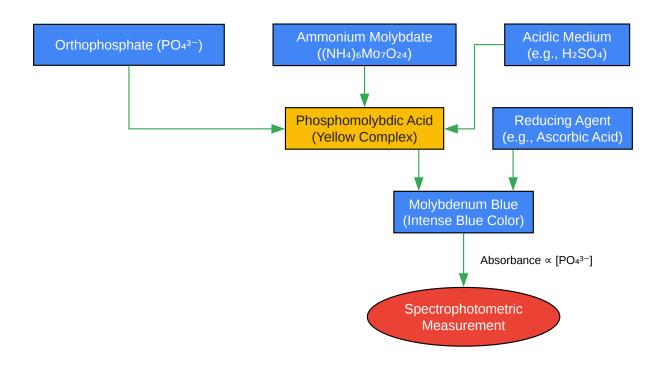




Click to download full resolution via product page

Caption: Experimental workflow for phosphate determination.





Click to download full resolution via product page

Caption: Chemical reaction pathway for phosphate detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sydney.edu.au [sydney.edu.au]
- 2. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 3. nemi.gov [nemi.gov]
- 4. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 5. academiascholarlyjournal.org [academiascholarlyjournal.org]
- 6. A simple spectrophotometric method for the determination of phosphate in soil, detergents, water, bone and food samples through the formation of phosphomolybdate







complex followed by its reduction with thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrophotometric determination of trace amounts of phosphate in water and soil -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A spectrophotometric study of phosphomolybdenum blue formed by the reaction of phosphate with a mixture of molybdenum(V) (Mo2O42+) and molybdenum(VI) and application to the spectrophotometric determination of small amounts of phosphates [inis.iaea.org]
- 10. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of Phosphates Using Phosphomolybdic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143586#application-of-phosphomolybdic-acid-in-the-spectrophotometric-determination-of-phosphates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.